molecular formula C15H12O B1584355 9-Methoxyphenanthrene CAS No. 5085-74-5

9-Methoxyphenanthrene

Cat. No.: B1584355
CAS No.: 5085-74-5
M. Wt: 208.25 g/mol
InChI Key: BPGOLTXKNOSDMR-UHFFFAOYSA-N
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Description

9-Methoxyphenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It consists of a phenanthrene skeleton with a methoxy group attached at the 9th position. Phenanthrene itself is a tricyclic aromatic hydrocarbon with three fused benzene rings, and its derivatives, including this compound, are known for their diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxyphenanthrene typically involves the bromination of phenanthrene to produce 9-bromophenanthrene, followed by a methoxylation reaction. The bromination is carried out using bromine in the presence of a catalyst, such as iron or copper, to yield 9-bromophenanthrene. This intermediate is then subjected to a methoxylation reaction using copper(I) iodide (CuI) as a catalyst and methanol as the methoxy source .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions: 9-Methoxyphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Hydrogen gas, Raney nickel.

    Substitution: Bromine, iron or copper catalysts.

Major Products:

Mechanism of Action

The mechanism of action of 9-Methoxyphenanthrene involves its interaction with various molecular targets and pathways. It can undergo metabolic transformations, such as oxidation and reduction, which may lead to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

  • 1-Methoxyphenanthrene
  • 2-Methoxyphenanthrene
  • 3-Methoxyphenanthrene
  • 4-Methoxyphenanthrene

Comparison: 9-Methoxyphenanthrene is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to other methoxyphenanthrene derivatives, it may exhibit different oxidation and reduction behaviors, as well as distinct biological effects .

Properties

IUPAC Name

9-methoxyphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGOLTXKNOSDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346202
Record name 9-Methoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5085-74-5
Record name 9-Methoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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